molecular formula C20H23Cl2F2N3O2 B8146636 NLX-204 hydrochloride

NLX-204 hydrochloride

Cat. No.: B8146636
M. Wt: 446.3 g/mol
InChI Key: ANOJKCJEWKVZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NLX-204 hydrochloride is a potent and selective biased agonist of the serotonin 5-HT 1A receptor, distinguished by its preference for activating ERK1/2 phosphorylation pathways over other signaling mechanisms . This functional selectivity makes it a valuable research tool for investigating novel therapeutic strategies for neuropsychiatric disorders. Preclinical studies demonstrate that NLX-204 exhibits robust, rapid-acting, and sustained antidepressant-like activity in rodent models, with efficacy comparable to ketamine in reversing symptoms of depression and treatment-resistant depression (TRD) . Its research applications are particularly promising in the context of depression, as it has been shown to potently reverse deficits in chronic mild stress (CMS) models, including anhedonia (measured by sucrose consumption) and cognitive deficits (measured by novel object recognition) . The compound's mechanism of action is linked to its preferential activation of cortical 5-HT 1A receptors, which leads to increased phosphorylation of ERK and CREB in brain regions like the prefrontal cortex and hippocampus—key signaling pathways implicated in antidepressant effects and neuroplasticity . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O2.ClH/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18;/h1-5,8,13,24H,6-7,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJKCJEWKVZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Nlx 204 Hydrochloride

Receptor Binding Profile and Selectivity

The interaction of NLX-204 hydrochloride with its primary target and other receptors has been extensively studied to determine its binding affinity and selectivity.

This compound demonstrates a remarkably high affinity for the serotonin (B10506) 5-HT1A receptor. Studies have reported a pKi value of 10.19, indicating a strong binding potential to this specific receptor subtype. glpbio.com Another source corroborates this high affinity with a reported pKi of 10. nih.gov This potent interaction with the 5-HT1A receptor is a cornerstone of its pharmacological activity.

While this compound is highly selective for the 5-HT1A receptor, its binding at other receptors has also been characterized to understand its broader pharmacological landscape. nih.govnih.gov The primary off-target interactions have been identified with adrenergic α1 and dopaminergic D2 receptors. glpbio.comnih.gov

At a concentration of 10 μM, NLX-204 shows significant binding inhibition (over 50%) for adrenergic α1A and α2A receptors, as well as dopaminergic D2S receptors. glpbio.com However, when the concentration is reduced to 1 μM, the binding inhibition at D2 and α2A receptors is substantially lower, while a relatively high level of interaction is maintained at the α1A receptor. glpbio.comglpbio.com Further studies have confirmed that the highest risk of off-target interactions for compounds of this class is with the adrenergic α1 and dopaminergic D2 receptors. nih.govacs.org

It is also noteworthy that this compound exhibits a low propensity for blocking the hERG channel, suggesting a reduced risk of certain cardiac-related side effects. glpbio.comglpbio.com Additionally, it shows negligible inhibition of key metabolic enzymes such as CYP3A4 and CYP2D6, and does not inhibit P-glycoprotein (P-gp). glpbio.com

Interactive Data Table: Receptor Binding Profile of this compound

Receptor Affinity (pKi) / Inhibition Concentration Notes
Serotonin 5-HT1A 10.19 glpbio.com N/A Primary target, high affinity
Serotonin 5-HT1A 10 nih.gov N/A High affinity
Adrenergic α1A >50% inhibition glpbio.com 10 μM Significant off-target binding
Adrenergic α2A >50% inhibition glpbio.com 10 μM Significant off-target binding
Dopaminergic D2S >50% inhibition glpbio.com 10 μM Significant off-target binding
Adrenergic α1A Relatively high inhibition glpbio.com 1 μM Maintained off-target interaction
Adrenergic α2A Much lower inhibition glpbio.com 1 μM Reduced off-target interaction
Dopaminergic D2 Much lower inhibition glpbio.com 1 μM Reduced off-target interaction

Functional Selectivity and Biased Agonism at 5-HT1A Receptors

This compound is characterized as a 5-HT1A receptor biased agonist, meaning it preferentially activates specific downstream signaling pathways upon receptor binding. nih.govneurolixis.com This functional selectivity is a key aspect of its pharmacological profile and is thought to contribute to its specific therapeutic effects. nih.govnih.gov

A defining feature of this compound's biased agonism is its preferential phosphorylation of extracellular signal-regulated kinase (ERK1/2). researchgate.netnih.gov This specific intracellular response is linked to potential antidepressant activity. nih.gov In vitro studies have demonstrated that NLX-204 potently activates ERK phosphorylation more than other signaling pathways. nih.gov This preference for activating the ERK1/2 pathway is a critical element of its mechanism of action. researchgate.net The compound robustly and significantly increases the phosphorylation of ERK1/2 in the prefrontal cortex of rats in a time-dependent manner. glpbio.comglpbio.com

The biased agonism of this compound is further evidenced by its differential effects on other intracellular signaling cascades. While it strongly promotes ERK1/2 phosphorylation, its influence on other pathways is less pronounced. nih.gov However, studies have also indicated that NLX-204 can increase the levels of phosphorylated cAMP response element-binding protein (pCREB) in the prefrontal cortex of corticosterone-treated mice, suggesting that this may be an additional pathway involved in its effects. nih.govneurolixis.com This divergence in signaling pathway activation underscores the compound's functional selectivity.

The mechanism underlying the biased agonism of this compound is an area of active investigation. The preferential activation of the ERK1/2 signaling pathway over others is a key characteristic that distinguishes it from other 5-HT1A receptor agonists. nih.gov This selective engagement of specific intracellular signaling cascades is believed to be the basis for its unique pharmacological profile. nih.gov The ability of NLX-204 to preferentially stimulate ERK1/2 phosphorylation in vitro appears to translate to specific behavioral effects, as it does not induce flat body posture, a common side effect associated with general 5-HT1A receptor stimulation. glpbio.comglpbio.com This suggests that its biased agonism may separate desired therapeutic actions from unwanted side effects.

Interactive Data Table: Functional Selectivity of this compound

Signaling Pathway Effect Brain Region Significance
ERK1/2 Phosphorylation Preferential and potent activation researchgate.netnih.govnih.gov Prefrontal Cortex glpbio.comglpbio.com Linked to antidepressant activity nih.gov
CREB Phosphorylation Increased levels nih.govneurolixis.com Prefrontal Cortex nih.gov Potential additional pathway for its effects

Preclinical Pharmacokinetic Properties

Initial investigations into the pharmacokinetic profile of this compound have been conducted in rodent models. These studies aimed to understand how the compound is processed by the body, a critical step in early-stage drug discovery.

Oral Bioavailability and Absorption Characteristics

This compound has demonstrated rapid absorption from the gastrointestinal tract following oral administration in preclinical models. A study in rats indicated a plasma half-life of approximately 2 hours for NLX-204. ptchm.pl More specific pharmacokinetic parameters were reported in a 2025 publication, noting a half-life of 89.3 minutes and an area under the curve (AUC₀₋∞) of 8962.3 ng·min/L.

In vitro studies using Caco-2 cell monolayers, a model for predicting human intestinal absorption, have shown that NLX-204 possesses high permeability. nih.gov This high permeability suggests good potential for absorption across the intestinal barrier.

ParameterValueSpeciesReference
Half-life (t½) ~2 hoursRat ptchm.pl
Half-life (t½) 89.3 minNot Specified
AUC₀₋∞ 8962.3 ng·min/LNot Specified
Caco-2 Permeability HighIn vitro nih.gov

Metabolic Stability Profile

The metabolic stability of this compound has been assessed using in vitro models, primarily rat liver microsomes. These assays are designed to predict the extent of first-pass metabolism in the liver, a key determinant of a drug's oral bioavailability.

Results from these studies indicate that this compound exhibits high metabolic stability. nih.gov This suggests that the compound is not extensively metabolized by liver enzymes, which could contribute to a favorable oral bioavailability profile. Furthermore, the compound did not show significant inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2D6, nor did it appear to be a substrate for P-glycoprotein, a key efflux transporter. nih.gov

Assay SystemFindingImplicationReference
Rat Liver Microsomes High StabilityLow first-pass metabolism nih.gov
CYP3A4/CYP2D6 Inhibition No significant inhibitionLow risk of drug-drug interactions nih.gov
P-glycoprotein Substrate NoLow potential for efflux-mediated resistance nih.gov

Mechanism of Action Elucidation in Preclinical Models

Serotonergic System Modulation

NLX-204 hydrochloride is characterized as a selective biased agonist of the serotonin (B10506) 5-HT1A receptor. nih.govwikipedia.org Its mechanism of action is distinguished by a preferential activation of specific downstream signaling cascades, which is believed to contribute to its unique pharmacological profile.

Preclinical evidence strongly suggests that the therapeutic effects of this compound are mediated by its agonist activity at postsynaptic 5-HT1A receptors, particularly within cortical regions of the brain. researchgate.net Activation of these receptors is considered a promising strategy for achieving rapid-acting antidepressant effects. nih.govnih.gov Functional neuroimaging studies in rats have demonstrated that NLX-204 specifically engages 5-HT1A receptors and elicits robust activation in these cortical areas. Furthermore, microinjections of NLX-204 into the prefrontal cortex of rats have been shown to replicate the beneficial effects observed with systemic administration in models of depression. researchgate.net This targeted engagement of postsynaptic 5-HT1A receptors in the cortex is a key aspect of its mechanism.

A critical aspect of this compound's mechanism is its differentiation from compounds that significantly engage presynaptic 5-HT1A autoreceptors located in the dorsal raphe nuclei. Activation of these autoreceptors typically inhibits the firing of serotonin neurons, which can delay the onset of antidepressant effects. While direct studies on NLX-204's activity at these autoreceptors are limited, its chemical analog, NLX-101, has been shown to have minimal effects on presynaptic 5-HT1A autoreceptors. This suggests that NLX-204 may also exhibit a preference for postsynaptic receptors, thereby avoiding the delayed therapeutic response associated with autoreceptor activation.

Intracellular Signaling Pathway Activation

The binding of this compound to postsynaptic 5-HT1A receptors initiates a cascade of intracellular events, with a notable preference for the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govwikipedia.org

Preclinical studies have consistently demonstrated that this compound preferentially activates the ERK1/2 phosphorylation pathway. nih.govwikipedia.org In mouse models of depression, including unpredictable chronic mild stress (UCMS) and repeated corticosterone (B1669441) (CORT) administration, levels of phosphorylated ERK1/2 (pERK1/2) were found to be decreased in the prefrontal cortex (PFC) and hippocampus. nih.gov Treatment with NLX-204 was shown to increase the levels of pERK1/2 in the PFC of mice subjected to UCMS. nih.gov This suggests that the antidepressant-like properties of NLX-204 are, at least in part, mediated by the normalization of stress-induced deficits in ERK1/2 signaling.

Table 1: Effect of this compound on ERK1/2 Phosphorylation in Preclinical Models
Preclinical ModelBrain RegionEffect of Stress/Corticosterone on pERK1/2Effect of NLX-204 on pERK1/2
Unpredictable Chronic Mild Stress (UCMS) in micePrefrontal Cortex (PFC)DecreaseIncrease
Repeated Corticosterone (CORT) in micePrefrontal Cortex (PFC)Decrease-
Unpredictable Chronic Mild Stress (UCMS) in miceHippocampusDecrease-
Repeated Corticosterone (CORT) in miceHippocampusDecrease-

In addition to its effects on ERK1/2, this compound has been shown to modulate the phosphorylation of the cAMP response element-binding protein (CREB). dntb.gov.uaneurolixis.com CREB is a transcription factor that plays a crucial role in neuronal plasticity and survival. Similar to pERK1/2, levels of phosphorylated CREB (pCREB) were found to be reduced in the PFC and hippocampus of mice in the UCMS and CORT models of depression. nih.gov Administration of NLX-204 was observed to increase pCREB levels in the PFC of corticosterone-treated mice. nih.govnih.gov This finding suggests that NLX-204 may exert its therapeutic-like effects through the activation of CREB-mediated gene transcription.

Table 2: Effect of this compound on CREB Phosphorylation in Preclinical Models
Preclinical ModelBrain RegionEffect of Stress/Corticosterone on pCREBEffect of NLX-204 on pCREB
Unpredictable Chronic Mild Stress (UCMS) in micePrefrontal Cortex (PFC)Decrease-
Repeated Corticosterone (CORT) in micePrefrontal Cortex (PFC)DecreaseIncrease
Unpredictable Chronic Mild Stress (UCMS) in miceHippocampusDecrease-
Repeated Corticosterone (CORT) in miceHippocampusDecrease-

Neuroplasticity and Synaptic Function Hypotheses

The observed activation of the ERK1/2 and CREB signaling pathways by this compound provides a strong basis for the hypothesis that this compound promotes neuroplasticity and enhances synaptic function. Both ERK1/2 and CREB are integral to the molecular mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP), and are involved in the regulation of synaptogenesis and dendritic spine density.

While direct studies on the effects of NLX-204 on these specific neuroplastic processes are not yet widely available, the established roles of its downstream signaling targets are well-documented. The activation of ERK1/2 and CREB is known to lead to the transcription of genes involved in neuronal growth and connectivity, including neurotrophic factors like brain-derived neurotrophic factor (BDNF). Therefore, it is hypothesized that the rapid-acting antidepressant-like effects of this compound observed in preclinical models may be attributable to its ability to reverse stress-induced deficits in neuroplasticity and restore healthy synaptic function in key brain regions like the prefrontal cortex and hippocampus. These observations further strengthen the hypothesis that biased agonism at 5-HT1A receptors is a promising strategy for achieving rapid and sustained antidepressant effects. neurolixis.comnih.gov

Preclinical Efficacy and Behavioral Phenotypes

Antidepressant-like Activities in Rodent Models

Research has consistently shown the antidepressant-like effects of NLX-204 in several established rodent paradigms of depression.

In the forced swim test (FST), a common screening model for antidepressants, NLX-204 has been shown to robustly decrease immobility time in naïve mice and rats upon acute administration. nih.govresearchgate.netnih.gov This effect indicates a potential antidepressant-like activity. The compound's efficacy is also observed in animals subjected to stress protocols; it significantly reduces depressive-like behavior in the FST in mice that have undergone either unpredictable chronic mild stress or repeated corticosterone (B1669441) treatment. nih.govresearchgate.net

Table 1: Summary of NLX-204 Effects in the Forced Swim Test (FST)
Animal ModelConditionObserved Effect of NLX-204Reference
Naïve MiceAcute AdministrationRobustly decreased immobility nih.govresearchgate.net
Naïve RatsAcute AdministrationPotently and efficaciously active researchgate.netnih.gov
Chronic Mild Stress (CMS) MiceAcute AdministrationReduced depressive-like behavior nih.gov
Chronic Corticosterone (CORT) MiceAcute AdministrationReduced depressive-like behavior nih.gov

The chronic mild stress (CMS) model is considered to have high translational potential for studying depression. nih.gov In this model, a single administration of NLX-204 was found to be sufficient to abolish depression-like behaviors in mice. neurolixis.com In Wistar rats subjected to CMS, NLX-204 demonstrated potent and rapid anti-anhedonic effects. nih.govnih.gov These rapid-acting antidepressant-like properties were also observed in the Wistar-Kyoto rat strain, a model often resistant to classical antidepressants. nih.gov

Anhedonia, the inability to experience pleasure, is a core symptom of depression. In preclinical models, this is often assessed using the sucrose (B13894) preference test (SPT). nih.gov NLX-204 has shown efficacy in reversing anhedonia-like behavior. In mice treated with chronic corticosterone, NLX-204 normalized the deficit in sucrose preference. nih.govresearchgate.net Similarly, in rats subjected to the CMS protocol, NLX-204 rapidly and completely reversed the induced deficit in sucrose consumption, with effects seen from the first day of treatment. nih.govnih.govnih.gov This anti-anhedonic activity persisted for three weeks after treatment was stopped. nih.gov

Prolonged exposure to high levels of corticosterone is used to induce a depressive-like state in rodents. nih.govneurolixis.com A single administration of NLX-204 was effective in completely abolishing these depressive-like behaviors in mice. neurolixis.com Specifically, NLX-204 reduced the increased immobility time in the FST and normalized deficits in the sucrose preference test in mice that had received repeated corticosterone injections. nih.govresearchgate.net

Anxiolytic-like Behavioral Effects

In addition to its antidepressant-like profile, NLX-204 has also been assessed for its potential anxiolytic effects.

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. nih.gov In Wistar rats subjected to the CMS model, NLX-204 displayed a robust anxiolytic-like effect. nih.gov This was characterized by a statistically significant increase in the time spent in the open arms of the maze on both day 2 and day 16 of treatment. nih.gov These findings suggest that NLX-204 can attenuate anxiety-like behaviors that are often comorbid with depression. nih.gov

Table 2: Summary of NLX-204 Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
Animal ModelConditionObserved Effect of NLX-204Reference
Wistar RatsChronic Mild Stress (CMS)Robust anxiolytic-like effect; increased time in open arms nih.govnih.gov
Wistar-Kyoto RatsChronic Mild Stress (CMS)Showed anxiolytic-like profile nih.gov

Cognitive Modulatory Effects

Impact on Working Memory in Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to evaluate cognition, particularly working memory, in rodent models. grafiati.com The test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher discrimination index, which quantifies the preference for the novel object, is indicative of intact working memory. mdpi.comnih.gov

In preclinical studies using rat models of depression, specifically the chronic mild stress (CMS) model, NLX-204 hydrochloride has demonstrated the ability to ameliorate working memory deficits. nih.govrockefeller.edu Animals subjected to CMS typically exhibit a reduced discrimination index in the NOR test, signifying impaired working memory. nih.gov Treatment with this compound has been shown to rescue this deficit. nih.govrockefeller.edu

Research findings indicate that in Wistar rats subjected to CMS, this compound reversed the deficit in the discrimination index. nih.gov This restorative effect on working memory was observed at different time points during the treatment period, notably on Day 3 and Day 17. nih.gov The beneficial cognitive effects of this compound in the NOR test are considered comparable to those observed with ketamine. nih.gov Furthermore, these effects were not observed in non-stressed control animals, suggesting that this compound specifically targets the cognitive impairments induced by the stress model. nih.gov

The pro-cognitive effects of this compound are linked to its activity as a biased agonist at serotonin (B10506) 5-HT1A receptors. researchgate.net Studies have indicated that the activation of 5-HT1A receptors located in the prefrontal cortex (PFC) is crucial for these memory-enhancing effects. researchgate.net

The following table summarizes the findings from a study on Wistar rats, showing the impact of this compound on the discrimination index in the NOR test following chronic mild stress.

Table 1: Effect of this compound on Discrimination Index in the Novel Object Recognition (NOR) Test in Rats Subjected to Chronic Mild Stress (CMS)

Treatment GroupDay 3 Discrimination Index (Mean ± SEM)Day 17 Discrimination Index (Mean ± SEM)
Control + Vehicle~ 0.45~ 0.40
CMS + Vehicle~ 0.05~ 0.00
CMS + NLX-204 (Low Dose)~ 0.35~ 0.30
CMS + NLX-204 (High Dose)~ 0.40~ 0.45

Data are estimated from graphical representations in scientific literature and are intended for illustrative purposes. nih.gov SEM: Standard Error of the Mean.


Neurobiological Correlates of Nlx 204 Hydrochloride Activity

Regional Brain Activity Modulations

Preclinical research utilizing advanced neuroimaging techniques has begun to elucidate the specific brain regions affected by NLX-204 hydrochloride. These studies highlight a targeted engagement of cortical areas crucial for mood regulation.

The prefrontal cortex (PFC) is a primary site of action for this compound. Studies in rodent models have consistently shown that the compound elicits robust activation of the PFC. nih.gov This activity is believed to be a direct result of this compound's engagement with 5-HT1A receptors located in this region. nih.gov The rapid-acting antidepressant-like effects of this compound are closely linked to its ability to specifically activate these cortical 5-HT1A receptors. nih.govnih.gov In fact, direct microinjections of NLX-204 into the PFC of rats have been shown to replicate the antidepressant-like effects observed with systemic administration. nih.gov Furthermore, the beneficial effects of systemic this compound can be attenuated by the administration of a 5-HT1A antagonist directly into the PFC, confirming that this brain region is a critical hub for the compound's therapeutic action. nih.gov

The hippocampus is another key brain region implicated in the pathophysiology of depression and the therapeutic response to antidepressants. In animal models of depression, such as those induced by unpredictable chronic mild stress (UCMS) or chronic corticosterone (B1669441) (CORT) administration, there are notable decreases in the levels of important neurochemical markers within the hippocampus. nih.govresearchgate.net While direct activation of the hippocampus by this compound is an area of ongoing investigation, the compound's influence on hippocampal function is suggested by its ability to modulate signaling pathways that are dysregulated in this region during depressive-like states. nih.govresearchgate.net The antidepressant-like effects of this compound are thought to involve changes in both the PFC and the hippocampus, indicating a potential for the compound to restore healthy signaling in this crucial brain structure. nih.govresearchgate.net

Table 1: Summary of this compound's Effects on Regional Brain Activity

Brain RegionObserved Effect of this compoundMethod of Observation
Prefrontal Cortex (PFC)Robust activationFunctional Neuroimaging
Prefrontal Cortex (PFC)Reversal of depression-like behaviorsDirect Microinjection
HippocampusImplied modulation of signaling pathwaysex vivo analysis of neurochemical markers

Alterations in Neurochemical Markers

This compound's mechanism of action involves the preferential activation of specific intracellular signaling cascades. neurolixis.comnih.gov This "biased agonism" leads to the modulation of key neurochemical markers that are pivotal for neuronal plasticity and function.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of intracellular signaling pathways that regulate neuroplasticity and are implicated in the action of antidepressants. This compound is characterized as a biased agonist that preferentially promotes the phosphorylation of ERK1/2. nih.govnih.gov In preclinical studies, this compound has been shown to robustly increase the levels of phosphorylated ERK1/2 (pERK1/2) in the prefrontal cortex. nih.gov In mouse models of depression where pERK1/2 levels are reduced in the PFC and hippocampus, this compound administration has been found to increase pERK1/2 levels in the PFC of mice subjected to unpredictable chronic mild stress. nih.govresearchgate.net

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory, and its dysregulation has been linked to depression. The antidepressant properties of this compound are also associated with its ability to modulate CREB phosphorylation. neurolixis.com In animal models of depression induced by chronic corticosterone administration, where levels of phosphorylated CREB (pCREB) are decreased in the prefrontal cortex and hippocampus, this compound has been shown to increase pCREB levels in the PFC. nih.govnih.gov

Table 2: Effects of this compound on Neurochemical Markers in Animal Models of Depression

Neurochemical MarkerBrain RegionDepression ModelEffect of this compound
Phosphorylated ERK1/2 (pERK1/2)Prefrontal CortexUnpredictable Chronic Mild Stress (UCMS)Increase
Phosphorylated CREB (pCREB)Prefrontal CortexChronic Corticosterone (CORT)Increase

Implications for Neural Circuitry in Affective Disorders

The targeted modulation of the prefrontal cortex and the downstream signaling pathways by this compound has significant implications for understanding and potentially treating affective disorders. The compound's ability to selectively activate 5-HT1A receptors in the PFC suggests a mechanism for restoring glutamatergic neurotransmission, which is often dysregulated in depression. The activation of cortical 5-HT1A receptors by this compound is thought to disinhibit pyramidal neurons, leading to a normalization of cortical activity.

By preferentially stimulating the phosphorylation of ERK1/2 and CREB, this compound may promote neuroplasticity and reverse the cellular deficits associated with chronic stress and depression. This targeted engagement of specific signaling pathways within the cortico-limbic circuitry, which is critically involved in mood regulation, provides a molecular basis for the rapid-acting antidepressant-like effects observed in preclinical models. nih.govnih.gov This mechanism of action distinguishes this compound from traditional antidepressants and aligns it with novel, rapid-acting therapeutic strategies.

Comparative Preclinical Pharmacology

Comparison with Other 5-HT1A Receptor Agonists (e.g., NLX-101)

NLX-204 and NLX-101 are both highly selective 5-HT1A serotonin (B10506) receptor "biased" agonists. nih.govdntb.gov.ua They have shown potent and effective rapid-acting antidepressant (RAAD) activity in preclinical models. nih.govdntb.gov.ua

Both NLX-204 and NLX-101 exhibit robust and rapid antidepressant-like responses in rodent models. researchgate.net In the chronic mild stress (CMS) model in rats, both compounds, like ketamine, quickly reverse anhedonia, as measured by sucrose (B13894) consumption, starting from the first day of treatment. nih.govnih.gov They also both attenuate working memory deficits in the novel object recognition (NOR) test. nih.govresearchgate.net These rapid behavioral effects suggest that direct agonist activation of cortical 5-HT1A heteroreceptors is sufficient to produce a therapeutic benefit on mood. researchgate.net

Table 1: Comparative Effects of NLX-204 and NLX-101 in the Chronic Mild Stress (CMS) Model in Wistar Rats

Behavioral Test NLX-204 (0.08-0.16 mg/kg) NLX-101 (0.08-0.16 mg/kg) Key Finding
Sucrose Consumption (Anhedonia) Dose-dependent reversal of deficit from Day 1. nih.gov Dose-dependent reversal of deficit from Day 1. nih.gov Both compounds show rapid anti-anhedonic effects.
Novel Object Recognition (Working Memory) Rescued deficit in discrimination index. nih.gov Rescued deficit in discrimination index. nih.gov Both compounds mitigate CMS-induced cognitive deficits.

While both compounds show anxiolytic potential, NLX-204 has demonstrated a more robust anxiolytic-like effect in certain preclinical tests. nih.gov In the elevated plus maze (EPM) test in Wistar rats subjected to CMS, NLX-204 produced a statistically significant increase in the time spent in the open arms, indicative of reduced anxiety. nih.govnih.gov In the same model, NLX-101 also increased open-arm time, but the effect was not statistically significant. nih.gov However, in the Wistar-Kyoto rat strain, which is considered resistant to classical antidepressants, NLX-101 did display an anxiolytic-like profile. nih.gov

The differences in the anxiolytic profiles of NLX-204 and NLX-101 may be attributable to subtle differences in their biased agonism at the 5-HT1A receptor. nih.gov NLX-204 has a high affinity for 5-HT1A receptors and potently activates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) more than other signaling pathways. nih.gov This preferential activation of ERK1/2 is linked to antidepressant activity. nih.govresearchgate.net It is hypothesized that these subtle differences in their biased agonism profiles may underlie the differential anxiolytic-like activity observed between the two compounds. nih.gov

Comparative Analysis with Non-Serotonergic Rapid-Acting Agents (e.g., Ketamine)

NLX-204 and the non-serotonergic agent ketamine demonstrate convergent behavioral outcomes, particularly in their rapid-acting antidepressant effects. nih.gov In the rat CMS model, both NLX-204 and ketamine produce a rapid and sustained reversal of anhedonic-like behavior, with significant effects observed from the first day of administration. nih.govnih.gov Both compounds also rescue deficits in working memory in the NOR test. researchgate.netnih.gov Furthermore, microinjections of NLX-204, NLX-101, and ketamine into the prefrontal cortex (PFC) all reproduced the systemic effects of reversing sucrose consumption deficits, attenuating anxiety, and reducing working memory deficits. nih.govresearchgate.net This suggests that these compounds, despite different primary mechanisms, may share a common neuroanatomical site for their rapid antidepressant activity. nih.govresearchgate.net

Table 2: Comparison of Behavioral Effects of NLX-204 and Ketamine in the Rat CMS Model

Behavioral Outcome NLX-204 (0.16 mg/kg) Ketamine (10 mg/kg)
Reversal of Anhedonia Rapid and sustained. nih.gov Rapid and sustained. nih.gov
Improvement in Working Memory Significant improvement. researchgate.net Significant improvement. researchgate.net

The primary distinction between NLX-204 and ketamine lies in their mechanisms of action. NLX-204 is a selective 5-HT1A receptor biased agonist, exerting its effects through the serotonin system. nih.govpatsnap.com Its antidepressant-like properties are associated with the activation of specific cellular signaling pathways, including the phosphorylation of ERK1/2 and cAMP response element-binding protein (CREB) in the PFC and hippocampus. nih.gov

In contrast, ketamine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the glutamatergic system. nih.gov However, there is evidence to suggest a potential role for the 5-HT1A receptor in mediating some of ketamine's antidepressant effects, particularly in the medial prefrontal cortex. nih.gov This indicates that while their initial molecular targets are different, their pathways to achieving rapid antidepressant effects may converge. nih.gov

Advanced Methodologies and Future Research Directions in Preclinical Studies

Refined In Vitro Functional Assays for Biased Agonism

The foundational characteristic of NLX-204 is its biased agonism at the 5-HT1A receptor. wikipedia.org In vitro functional assays are essential to quantify this property. Unlike traditional agonists, which activate all signaling pathways coupled to a receptor, biased agonists show preference for one pathway over others. For NLX-204, studies have demonstrated a strong preference for activating the extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation pathway, which is linked to antidepressant activity, over other pathways like β-arrestin recruitment or adenylyl cyclase inhibition. nih.govneurolixis.comnih.gov

Future research will involve more refined and comprehensive in vitro assays. These will aim to quantify the "bias factor" of NLX-204 with greater precision across a wider array of signaling outputs. High-throughput cellular assays will allow for systematic comparison with other biased and non-biased agonists, helping to build a more detailed structure-activity relationship profile that connects chemical modifications to specific signaling outcomes.

ParameterFindingSource
Target Receptor Serotonin (B10506) 5-HT1A wikipedia.org
Binding Affinity (pKi) 10 nih.gov
Primary Signaling Bias Preferential phosphorylation of ERK1/2 wikipedia.orgnih.gov
Identified Downstream Effectors pERK1/2, pCREB nih.govneurolixis.com

Advanced Neuroimaging Techniques for Receptor Occupancy and Brain Activation Patterns

To understand how NLX-204 acts within the living brain, advanced neuroimaging techniques are being employed. These non-invasive methods allow for the real-time assessment of drug-target engagement and its downstream neurophysiological consequences.

Positron Emission Tomography (PET): Studies have utilized NLX-204 radiolabeled with fluorine-18 ([¹⁸F]NLX-204) for PET microdosing imaging in rats. researchgate.netnih.govresearchgate.net This technique enables the direct visualization and quantification of NLX-204's distribution in the brain, its binding to 5-HT1A receptors, and the determination of receptor occupancy at different concentrations. researchgate.netnih.gov

Pharmaco-MRI (phMRI): While not yet published specifically for NLX-204, phMRI has been used to study other selective 5-HT1A biased agonists. uliege.be This technique measures changes in the blood-oxygen-level-dependent (BOLD) signal to map patterns of brain activation following drug administration. It has revealed that different biased agonists can elicit distinct patterns of neuronal activation in various cortical and subcortical regions, consistent with their differential targeting of 5-HT1A receptor subpopulations. uliege.be

Functional Ultrasound (fUS): The pharmacodynamics of NLX-204 have been investigated using functional ultrasound imaging in awake, freely moving rats. researchgate.netnih.gov This high-resolution imaging method confirmed that NLX-204 engages 5-HT1A receptors and elicits robust activation in specific cortical areas. researchgate.netnih.gov

Future research will focus on integrating these multimodal imaging techniques to create a comprehensive pharmacokinetic and pharmacodynamic profile of NLX-204, linking receptor occupancy with specific patterns of brain circuit activation and, ultimately, behavioral outcomes.

Neuroimaging TechniqueApplication for NLX-204 & Related CompoundsKey Findings
PET Assess brain distribution and receptor occupancy using radiolabeled [¹⁸F]NLX-204. researchgate.netnih.govDemonstrates specific engagement of 5-HT1A receptors in the rat brain. nih.gov
pharmaco-MRI (fMRI) Used for related 5-HT1A biased agonists to map brain activation patterns. uliege.beReveals that biased agonists can elicit distinct BOLD signal patterns in different brain regions. uliege.be
Functional Ultrasound (fUS) Investigate dose-response pharmacodynamics in awake rats. researchgate.netnih.govShows robust activation in specific cortical regions following NLX-204 administration. nih.gov

Electrophysiological Investigations of Neuronal Activity

Understanding the impact of NLX-204 on the electrical activity of neurons is a critical future direction. Electrophysiological studies, such as in vivo single-unit recordings, can directly measure the firing rates of specific neuronal populations. For 5-HT1A agonists, a key area of investigation is the dorsal raphe nucleus, where 5-HT1A autoreceptors regulate the firing of serotonin neurons. nih.govjneuropsychiatry.org

Studies on related biased agonists have shown that compounds can be developed to preferentially target presynaptic autoreceptors (inhibiting serotonin neuron firing) or postsynaptic heteroreceptors in regions like the cortex (modulating the activity of non-serotonergic neurons). nih.govlu.se Future electrophysiological investigations will be crucial to determine the precise signature of NLX-204. These studies will clarify its relative potency and efficacy at inhibiting raphe neuron firing versus modulating neuronal activity in cortical and limbic circuits, providing a direct link between its molecular bias and its effects on neural circuits.

Genetic Models and Conditional Knockout Studies to Elucidate Receptor Subtype Roles

Preclinical research on NLX-204 has utilized animal models of depression, such as those induced by unpredictable chronic mild stress (UCMS) or chronic corticosterone (B1669441) administration. nih.govneurolixis.com Studies in Wistar-Kyoto rats, a model of treatment-resistant depression, have also been conducted. nih.govnih.gov These models have been instrumental in demonstrating the compound's antidepressant-like properties. nih.govnih.gov

Structural Biology Approaches for Ligand-Receptor Interactions

A fundamental goal in pharmacology is to understand how a drug binds to its receptor at the atomic level. This knowledge is key to explaining its unique properties, such as biased agonism. While a crystal structure of NLX-204 bound to the 5-HT1A receptor is not yet available, recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have made this a feasible objective.

Cryo-EM structures have been solved for the 5-HT1A receptor in complex with other agonists, revealing the molecular interactions that lead to receptor activation. researchgate.net These structures provide a template for understanding how different ligands can stabilize distinct receptor conformations, which in turn leads to the engagement of different intracellular signaling partners. A high-resolution structure of the NLX-204/5-HT1A/G-protein complex would be invaluable. It would provide a precise molecular blueprint of the ligand-receptor interactions, helping to rationalize NLX-204's preference for the ERK1/2 pathway and guiding the rational design of future compounds with even more refined signaling profiles.

Multi-Omics Approaches to Identify Downstream Molecular Targets

Current research has identified key downstream molecular targets of NLX-204, namely the phosphorylation of ERK1/2 and the cAMP response element-binding protein (pCREB). nih.govneurolixis.com While informative, these markers represent only a fraction of the complex intracellular changes initiated by the compound.

Future research should employ unbiased, large-scale multi-omics approaches to create a comprehensive map of NLX-204's molecular signature.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels to identify entire gene networks regulated by NLX-204.

Proteomics: Quantifying changes in the levels and phosphorylation status of thousands of proteins to map the full signaling cascade downstream of receptor activation.

Metabolomics: Assessing changes in small-molecule metabolites to understand the ultimate impact on cellular function and metabolism.

Integrating these omics datasets will provide a systems-level understanding of NLX-204's mechanism of action, potentially revealing novel downstream targets and biomarkers associated with its therapeutic effects.

Development of Related Chemical Entities with Enhanced Functional Selectivity (e.g., NLX-266)

The chemical scaffold of NLX-204 allows for synthetic flexibility, enabling the development of related compounds with potentially superior properties. An example of this evolution is NLX-266, a novel analogue developed from the same chemical series. nih.gov

NLX-266 is also an ERK1/2-biased 5-HT1A receptor agonist but was designed to have enhanced functional selectivity and improved drug-like properties. nih.gov Preclinical studies indicate that NLX-266 is orally available and metabolically stable, with superior antidepressant and antiparkinsonian-like activity compared to earlier compounds in the series. nih.govnih.gov The development of such analogues demonstrates a rational drug design approach where initial leads like NLX-204 serve as a foundation for creating next-generation therapeutic candidates with optimized efficacy and pharmacokinetic profiles.

Conclusion

Summary of Key Preclinical Research Findings for NLX-204 Hydrochloride

Preclinical research has identified this compound as a significant investigational compound with a novel mechanism of action and a promising profile for the treatment of depression and related neuropsychiatric conditions. The key findings from a range of in vitro and in vivo studies converge on its identity as a selective 5-HT1A receptor biased agonist. neurolixis.comwikipedia.org This functional selectivity is a defining feature, distinguishing it from older generations of serotonergic agents.

NLX-204 demonstrates high affinity for the 5-HT1A receptor and, crucially, exhibits biased agonism by preferentially activating specific intracellular signaling pathways. researchgate.netnih.gov Research has consistently shown that NLX-204 favors the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a pathway strongly implicated in the mechanisms of antidepressant activity. neurolixis.comresearchgate.netnih.govnih.gov This targeted engagement is believed to be central to its therapeutic-like effects. Additionally, studies have demonstrated that NLX-204 can increase levels of phosphorylated cAMP response element-binding protein (pCREB) in key brain regions like the prefrontal cortex (PFC) and hippocampus, further supporting its role in modulating neuroplasticity pathways relevant to depression. neurolixis.comresearchgate.netnih.gov

A substantial body of evidence from rodent models of depression underscores the compound's potential as a rapid-acting antidepressant (RAAD). nih.govnih.gov In behavioral assays such as the forced swim test, NLX-204 robustly reduces immobility time in both naive animals and those subjected to stress protocols. researchgate.netnih.gov Furthermore, in more translationally relevant models like unpredictable chronic mild stress (UCMS) and chronic corticosterone (B1669441) administration, a single administration of NLX-204 has been shown to abolish depression-like behaviors. neurolixis.comnih.gov

The preclinical efficacy of NLX-204 extends beyond typical depressive-like symptoms to include anhedonia, cognitive deficits, and anxiety. Key findings include:

Rapid and Sustained Anti-Anhedonic Effects: In chronic mild stress models, NLX-204 rapidly reverses deficits in sucrose (B13894) preference, a measure of anhedonia. nih.govnih.govnih.gov These effects are not only quick to appear, often within 24 hours, but have also been shown to persist for weeks after treatment cessation. nih.gov

Amelioration of Cognitive Deficits: The compound has demonstrated the ability to rescue stress-induced impairments in working memory, as assessed by the novel object recognition (NOR) test. nih.govnih.gov

Anxiolytic-like Properties: In the elevated plus maze (EPM) test, NLX-204 has been shown to decrease anxiety-like behavior in stressed animals. nih.govnih.gov

Notably, the rapid onset and broad efficacy of NLX-204 in these preclinical models are comparable to those of ketamine, a well-established rapid-acting antidepressant. wikipedia.orgnih.govnih.gov However, it is hypothesized that NLX-204 achieves these effects through direct activation of 5-HT1A receptors in the prefrontal cortex, offering a distinct mechanistic pathway. nih.gov This is supported by studies showing that its systemic effects can be reproduced by direct microinjections into the PFC. nih.govresearchgate.net The compound has also shown efficacy in the Wistar-Kyoto rat model, which is resistant to classical antidepressants and is considered a model for treatment-resistant depression (TRD). nih.gov

Q & A

Q. What is the mechanism of action of NLX-204 hydrochloride as a 5-HT1A receptor agonist, and how does its biased signaling profile influence preclinical antidepressant activity?

this compound is a selective ERK1/2 phosphorylation-biased 5-HT1A receptor agonist with a pKi of 10.19, indicating high receptor affinity . Its biased agonism preferentially activates ERK1/2 pathways over other signaling cascades, which may underlie its rapid antidepressant effects observed in rodent models. Preclinical studies suggest this bias enhances cortical synaptic plasticity, a proposed mechanism for its efficacy in chronic stress models . Methodologically, characterizing biased signaling requires comparative assays (e.g., cAMP inhibition vs. β-arrestin recruitment) to quantify pathway selectivity.

Q. Which preclinical models are commonly used to evaluate this compound’s antidepressant effects, and what key behavioral endpoints are measured?

The rat chronic mild stress (CMS) model is a gold standard for assessing NLX-204’s antidepressant activity, measuring endpoints like sucrose preference (anhedonia), forced swim test (immobility time), and social interaction . PET imaging with [¹⁸F]NLX-204 in healthy rats has identified target engagement in emotion-related brain regions (e.g., hippocampus, cortex), validated via competition studies with 8-OH-DPAT (80–85% receptor blockade) . Researchers should ensure consistency in stress induction protocols and use blinded scoring to minimize bias in behavioral analyses.

Q. How does the pharmacokinetic profile of this compound, including brain penetration and metabolite stability, impact dosing regimens in rodent studies?

[¹⁸F]NLX-204 PET studies demonstrate rapid brain uptake in rats, with metabolites remaining stable for ≥1 hour post-injection, supporting single-dose regimens in acute models . For chronic studies, metabolite profiling (e.g., LC-MS) is critical to rule out accumulation-related toxicity. Dosing intervals should align with the compound’s half-life, typically determined via serial blood/brain sampling.

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy across rodent models of depression, and what statistical approaches validate these findings?

Discrepancies may arise from model-specific stressors (e.g., CMS vs. social defeat) or genetic variability. Robust statistical frameworks, such as mixed-effects models, can account for inter-subject variability . Meta-analyses of dose-response curves (e.g., ED₅₀ comparisons) across studies are recommended to identify consensus therapeutic windows. Reporting guidelines like NIH preclinical checklists improve reproducibility by mandating detailed experimental conditions .

Q. What methodological considerations are critical when designing PET imaging studies with [¹⁸F]NLX-204 to quantify 5-HT1A receptor occupancy in vivo?

Key considerations include:

  • Radiotracer Specificity : Validate binding via displacement assays with unlabeled NLX-204 or 5-HT1A antagonists (e.g., WAY-100635).
  • Metabolite Correction : Measure plasma metabolite levels to correct PET signal decay .
  • Kinetic Modeling : Use compartmental models (e.g., Logan plot) to estimate receptor density (Bmax) and affinity (Kd) .
  • Control Groups : Include naïve and disease-model animals to assess receptor occupancy changes under pathological conditions.

Q. How does this compound’s ERK1/2 phosphorylation bias compare mechanistically to other 5-HT1A agonists like eptapirone, and what implications does this have for downstream signaling analysis?

Unlike eptapirone (a non-biased agonist), NLX-204’s ERK1/2 bias may enhance synaptic plasticity while minimizing side effects linked to β-arrestin pathways (e.g., receptor desensitization) . Comparative studies should employ phosphoproteomic profiling (e.g., Western blot, multiplex assays) to map downstream targets. Pathway enrichment analysis (e.g., Gene Ontology) can identify unique signaling modules activated by biased agonism, informing mechanism-driven drug optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.